6(5H)-Phenanthridinone, 4-bromo- is a chemical compound with the molecular formula CHBrN\O and a molecular weight of 274.11 g/mol. This compound is part of the phenanthridinone family, which is characterized by a phenanthridine core substituted with a carbonyl group and halogen atoms. The presence of the bromine atom at the 4-position influences its reactivity and biological properties. It is typically used in various research applications, particularly in medicinal chemistry and organic synthesis .
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
Research indicates that 6(5H)-Phenanthridinone, 4-bromo- exhibits notable biological activities:
The synthesis of 6(5H)-Phenanthridinone, 4-bromo- can be achieved through various methods:
python# Synthesis Steps# Step 1: Reacting 9-fluorenone with sodium azide# Step 2: Bromination at the 4-position
6(5H)-Phenanthridinone, 4-bromo- has several applications:
Interaction studies have focused on how 6(5H)-Phenanthridinone, 4-bromo- interacts with various biological targets:
Several compounds share structural similarities with 6(5H)-Phenanthridinone, 4-bromo-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6(5H)-Phenanthridinone | CHNO | Base structure without halogen substitution |
| 4-Bromophenanthridin-6(5H)-one | CHBrN\O | Similar structure but with variations in activity |
| 2-Bromophenanthridin-6(5H)-one | CHBrN\O | Different position of bromine affects properties |
| N-(2-Bromobenzyl)-N-methylaniline | CHBrN | Related structure used in similar synthesis methods |
The uniqueness of 6(5H)-Phenanthridinone, 4-bromo- lies in its specific bromination pattern and resultant biological activity profile compared to these similar compounds. Its ability to act as both a pharmacological agent and a synthetic intermediate makes it particularly valuable in research settings .